In-Depth Technical Guide: Thalidomide-O-amido-PEG4-propargyl
In-Depth Technical Guide: Thalidomide-O-amido-PEG4-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-amido-PEG4-propargyl is a heterobifunctional chemical tool extensively utilized in the field of targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a thalidomide (B1683933) derivative, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a polyethylene (B3416737) glycol (PEG) linker to a terminal propargyl group. The propargyl functional group enables the covalent attachment of this E3 ligase recruiter to a target protein ligand of interest through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The PEG4 linker enhances the solubility and provides appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Chemical Structure and Properties
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₀N₂O₁₁ | [1] |
| Molecular Weight | 546.5 g/mol | [1] |
| CAS Number | 2496687-00-2 | [2][3] |
| Appearance | White to light yellow solid | [4] |
| Purity | ≥95% - 98% | [1] |
| Solubility | Soluble in DMSO (10 mM) | [3] |
| Storage Conditions | -20°C, stored under nitrogen | [4] |
| Stability | At least 6 months at -20°C | [5] |
Synthesis Protocol
Proposed Synthetic Workflow:
A proposed synthetic workflow for Thalidomide-O-amido-PEG4-propargyl.
A potential synthetic approach involves the Williamson ether synthesis between 4-hydroxythalidomide and a tosylated or halogenated amido-PEG4-propargyl linker in the presence of a base such as potassium carbonate or cesium carbonate in an anhydrous solvent like DMF or acetonitrile[6].
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Thalidomide-O-amido-PEG4-propargyl to an azide-functionalized target protein ligand.
Materials:
-
Thalidomide-O-amido-PEG4-propargyl
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO/water or t-BuOH/water mixture)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Thalidomide-O-amido-PEG4-propargyl in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized target protein ligand in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean vial, add the azide-functionalized target protein ligand (1.0 equivalent) and Thalidomide-O-amido-PEG4-propargyl (1.1 equivalents).
-
Add the solvent to achieve a final concentration of 5-10 mM with respect to the limiting reagent.
-
Add the copper ligand solution to a final concentration of approximately 1.25 mM.
-
Add the CuSO₄ solution to a final concentration of approximately 0.25 mM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Stir the reaction mixture at room temperature for 1-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC synthesized using Thalidomide-O-amido-PEG4-propargyl.[7][8]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., diluted lysis buffer)
-
Laemmli sample buffer
-
Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC (e.g., at 100 nM) or DMSO for 4-6 hours.
-
-
Cell Lysis and Pre-clearing:
-
Lyse the cells in non-denaturing lysis buffer.
-
Determine and normalize the protein concentration.
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against the E3 ligase or target protein. As a negative control, add an equivalent amount of control IgG to a separate sample.
-
Incubate on a rotator at 4°C overnight.
-
Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the proteins by resuspending the beads in Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform Western blotting and probe with primary antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.
-
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action:
References
- 1. Thalidomide-O-amido-PEG4-propargyl, 2496687-00-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thalidomide-O-amido-PEG4-propargyl - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
